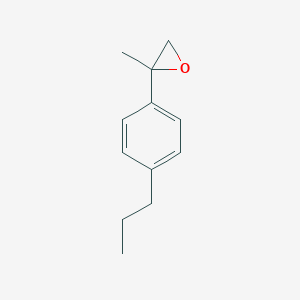

2-Methyl-2-(4-propylphenyl)oxirane

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H16O |

|---|---|

Molecular Weight |

176.25 g/mol |

IUPAC Name |

2-methyl-2-(4-propylphenyl)oxirane |

InChI |

InChI=1S/C12H16O/c1-3-4-10-5-7-11(8-6-10)12(2)9-13-12/h5-8H,3-4,9H2,1-2H3 |

InChI Key |

TZENOXBNZPVJMR-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=CC=C(C=C1)C2(CO2)C |

Origin of Product |

United States |

Advanced Reaction Pathways and Mechanistic Elucidation of 2 Methyl 2 4 Propylphenyl Oxirane

Oxirane Ring-Opening Reactions

The cleavage of the carbon-oxygen bonds in the oxirane ring can be initiated by a variety of reagents, including nucleophiles and electrophiles, often facilitated by catalysts. The reaction pathways are diverse, leading to a range of products depending on the conditions employed.

Nucleophilic ring-opening is a fundamental reaction of epoxides, proceeding via an S\textsubscript{N}2 mechanism. In the case of 2-Methyl-2-(4-propylphenyl)oxirane, an unsymmetrically substituted epoxide, the site of nucleophilic attack is a key consideration.

The regioselectivity of nucleophilic attack on 2,2-disubstituted oxiranes bearing an aryl group, such as this compound, is influenced by both steric and electronic effects. Generally, in neutral or basic conditions, the nucleophile attacks the less substituted carbon atom. However, the presence of the 4-propylphenyl group at the quaternary center can stabilize a partial positive charge, promoting attack at the benzylic position. For many nucleophiles, attack at the more substituted benzylic carbon is favored. semanticscholar.org This is because the transition state has significant carbocationic character, which is stabilized by the adjacent aromatic ring.

The stereochemistry of the reaction is typically characterized by an inversion of configuration at the center of attack, consistent with an S\textsubscript{N}2 mechanism. If the starting epoxide is enantiomerically pure, the ring-opening will proceed with high stereospecificity.

Table 1: Regioselectivity in Nucleophilic Ring-Opening of Analogous 2-Aryl-2-methyloxiranes

| Nucleophile | Major Product (Attack at Benzylic Carbon) | Minor Product (Attack at Methylene (B1212753) Carbon) | Reference |

| Azide (N₃⁻) | 2-azido-2-(4-propylphenyl)propan-1-ol | 1-azido-2-(4-propylphenyl)propan-2-ol | semanticscholar.org |

| Aniline | 2-(phenylamino)-2-(4-propylphenyl)propan-1-ol | 1-(phenylamino)-2-(4-propylphenyl)propan-2-ol | rsc.org |

| Thiophenolate (PhS⁻) | 2-(phenylthio)-2-(4-propylphenyl)propan-1-ol | 1-(phenylthio)-2-(4-propylphenyl)propan-2-ol | semanticscholar.org |

Note: The data presented is based on general outcomes for 2-aryl-2-methyloxiranes and is extrapolated to this compound.

Lewis acids play a crucial role in activating the epoxide ring towards nucleophilic attack. iitk.ac.in By coordinating to the oxygen atom of the oxirane, the Lewis acid enhances the electrophilicity of the carbon atoms and weakens the C-O bonds. This activation facilitates ring-opening by weaker nucleophiles. In the context of this compound, Lewis acid catalysis generally favors nucleophilic attack at the more substituted benzylic carbon due to the stabilization of the developing positive charge. helsinki.fi

A variety of Lewis acids, including boron trifluoride (BF₃) and metal triflates, can be employed. helsinki.fi The choice of Lewis acid and nucleophile can significantly influence the regioselectivity and the reaction conditions required. For instance, the use of bulky Lewis acids can sometimes alter the regiochemical outcome by sterically hindering the approach to the more substituted carbon. The combination of a Lewis acid with a nucleophile can lead to the formation of highly functionalized products with controlled stereochemistry. iitk.ac.in

Table 2: Lewis Acid-Catalyzed Ring-Opening of Structurally Similar Epoxides

| Epoxide Analog | Lewis Acid | Nucleophile | Major Product | Reference |

| 2-Phenyl-2-methyloxirane | BF₃·OEt₂ | Methanol | 2-methoxy-2-phenylpropan-1-ol | helsinki.fi |

| 2-Aryl-N-tosylaziridine | Sc(OTf)₃ | Alcohols | β-Amino ethers | iitk.ac.in |

| cis-Stilbene oxide | SiCl₄/(chiral phosphine (B1218219) oxide) | Chloride | (1R,2R)-1,2-dichloro-1,2-diphenylethane | organic-chemistry.org |

Note: Data is for analogous epoxide and aziridine (B145994) systems to illustrate the principles of Lewis acid catalysis.

Organocatalysis has emerged as a powerful tool for the asymmetric ring-opening of epoxides. nih.govacs.org Chiral organocatalysts, such as thioureas, phosphoric acids, and amines, can activate the epoxide and/or the nucleophile to facilitate enantioselective transformations. For a racemic mixture of this compound, kinetic resolution can be achieved where one enantiomer reacts faster than the other, yielding an enantioenriched epoxide and the ring-opened product. nih.gov

The mechanism often involves hydrogen bonding interactions between the catalyst and the epoxide oxygen, which activates the epoxide for nucleophilic attack. The chiral environment provided by the catalyst directs the nucleophile to one enantiomer of the epoxide, leading to high enantioselectivity. acs.org

Brønsted acids can also catalyze the ring-opening of epoxides by protonating the epoxide oxygen, which makes the ring more susceptible to nucleophilic attack. rsc.orgviu.ca The mechanism of Brønsted acid-catalyzed hydrolysis of analogous 2-aryl-2-methyl substituted heterocyclic systems has been studied, providing insight into the reaction of this compound. rsc.org The reaction typically proceeds through a transition state with significant S\textsubscript{N}1 character, especially with the aryl substituent stabilizing the incipient carbocation at the benzylic position. viu.ca This leads to a preference for nucleophilic attack at the more substituted carbon. The rate of hydrolysis is dependent on the acidity of the medium. rsc.org

Palladium catalysts can mediate a variety of transformations of epoxides, including ring-opening and isomerization reactions. nih.govrsc.orgnih.gov In the presence of a palladium catalyst, the ring-opening of epoxides can occur with high regio- and stereoselectivity. For instance, palladium-catalyzed reactions of epoxides with nucleophiles such as boronic acids can lead to the formation of C-C bonds with retention of configuration, proceeding through a double S\textsubscript{N}2 mechanism. rsc.org

Palladium catalysis can also be employed for the functionalization of C-H bonds with epoxides as the alkylating agent. nih.gov In the case of anilines, ortho-C-H functionalization with epoxides has been achieved, leading to β-hydroxy compounds. nih.gov Such a strategy could potentially be applied to substrates containing the this compound moiety. Isomerization of epoxides to carbonyl compounds can also be facilitated by palladium catalysts.

Investigations into SN1-like and SN2-like Ring-Opening Mechanisms

The ring-opening of asymmetric epoxides can proceed through either an SN1 or an SN2 mechanism, largely dependent on the reaction conditions and the structure of the epoxide itself. stackexchange.comlibretexts.org

In basic or neutral conditions , the ring-opening of an asymmetric epoxide like this compound typically follows an SN2 mechanism . libretexts.orgkhanacademy.org A strong nucleophile will preferentially attack the less sterically hindered carbon atom. libretexts.orgpressbooks.pub This backside attack leads to an inversion of stereochemistry at the site of attack. For this compound, the attack would occur at the methylene (-CH2-) carbon of the oxirane ring.

Under acidic conditions , the mechanism becomes more complex and is often described as a hybrid of SN1 and SN2, or "SN1-like". stackexchange.comucalgary.ca The reaction is initiated by the protonation of the epoxide oxygen, which creates a better leaving group. stackexchange.comucalgary.ca This is followed by the weakening of a carbon-oxygen bond, leading to the development of a partial positive charge on the more substituted carbon atom. stackexchange.comlibretexts.org This carbocation-like transition state is stabilized by the adjacent aryl and alkyl groups. stackexchange.com The nucleophile then attacks this more electrophilic carbon. stackexchange.comucalgary.ca Although a full carbocation intermediate does not typically form, the significant carbocation character at the more substituted carbon directs the regioselectivity of the reaction. ucalgary.ca Consequently, for this compound, nucleophilic attack under acidic conditions would predominantly occur at the tertiary benzylic carbon.

| Condition | Dominant Mechanism | Site of Nucleophilic Attack | Key Intermediates/Transition States |

|---|---|---|---|

| Basic/Neutral | SN2 | Less substituted carbon | Pentacoordinate transition state |

| Acidic | SN1-like | More substituted carbon | Protonated epoxide, carbocation-like transition state |

Role of Substituents on Reaction Outcome and Mechanistic Divergence

Substituents on the aryl ring of aryl-substituted oxiranes can significantly influence both the rate and the regioselectivity of the ring-opening reaction. Electron-donating groups on the phenyl ring, such as the propyl group in this compound, can further stabilize the developing positive charge at the benzylic carbon in an SN1-like mechanism. This enhances the preference for nucleophilic attack at this position under acidic conditions.

Conversely, electron-withdrawing substituents on the aryl ring would destabilize the carbocation-like transition state, potentially shifting the mechanism towards a more SN2-like pathway even under acidic conditions. nih.gov Studies on related systems have shown that strong electron-withdrawing groups can lead to an elongation of the C-C bond within the epoxide ring and a measurable loss of electron density. nih.gov This alteration in the electronic structure of the epoxide ring can influence its susceptibility to nucleophilic attack and the regiochemical outcome of the reaction.

The nature of the substituent on the oxirane ring itself also plays a crucial role. For instance, in the reaction of frustrated Lewis pairs with monosubstituted epoxides, the regioselectivity of the ring-opening is highly dependent on the substituent. researchgate.net While a methyl or phenyl group directs the reaction in one way, a trifluoromethyl group can lead to a different outcome. researchgate.net

Rearrangement and Isomerization Reactions of Aryl-Substituted Oxiranes

Aryl-substituted oxiranes can undergo a variety of rearrangement and isomerization reactions, often catalyzed by acids or bases. masterorganicchemistry.comlibretexts.org One of the most significant is the acid-catalyzed rearrangement to form carbonyl compounds. In the case of an epoxide like this compound, protonation of the epoxide oxygen followed by a 1,2-hydride or alkyl shift can lead to the formation of a ketone or an aldehyde. youtube.com The formation of a carbocation or a carbocation-like intermediate is a key step in these rearrangements. masterorganicchemistry.com

Base-induced rearrangements are also known, such as the conversion of epoxides to allylic alcohols. acs.org This transformation typically involves the abstraction of a proton from a carbon adjacent to the epoxide ring by a strong base, followed by elimination and ring-opening.

The Payne rearrangement is another notable transformation of epoxy alcohols under basic conditions, which involves the intramolecular S_N2 opening of an epoxide by a neighboring alkoxide to form a new epoxide. libretexts.org While not directly applicable to this compound itself without an adjacent alcohol group, it highlights the diverse rearrangement possibilities within the broader class of substituted oxiranes.

| Reaction Type | Catalyst/Conditions | Typical Product | Key Mechanistic Feature |

|---|---|---|---|

| Carbonyl Formation | Acid | Ketone or Aldehyde | Carbocation intermediate, 1,2-shift |

| Allylic Alcohol Formation | Strong Base | Allylic Alcohol | Proton abstraction followed by elimination |

| Payne Rearrangement | Base (for epoxy alcohols) | Isomeric Epoxy Alcohol | Intramolecular S_N2 attack |

Oxidative Transformations of the Oxirane Ring

The oxirane ring, while an oxidation product of an alkene, can undergo further oxidative transformations. wikipedia.org Dioxiranes, such as dimethyldioxirane (B1199080) (DMDO), are powerful, metal-free oxidizing agents capable of various transformations. wikipedia.orgiupac.org While they are commonly used for the epoxidation of alkenes, they can also oxidize other functional groups. wikipedia.org The reaction of dioxiranes with certain substrates can lead to the insertion of an oxygen atom into C-H bonds. iupac.org The reactivity order for such insertions is generally allylic > benzylic > tertiary > secondary > primary C-H bonds. wikipedia.org

In the context of an aryl-substituted oxirane, while the oxirane ring itself is relatively stable to further oxidation by many common reagents, strong oxidants could potentially lead to cleavage of the ring or oxidation of other parts of the molecule. For instance, the degradation of the oxirane ring can occur as a side reaction during epoxidation processes, particularly at higher temperatures, leading to the formation of diols or other byproducts. researchgate.net

Stereochemical Aspects and Asymmetric Transformations Involving 2 Methyl 2 4 Propylphenyl Oxirane

Chiral Synthesis of 2-Methyl-2-(4-propylphenyl)oxirane Enantiomers

The creation of enantiomerically pure epoxides is a cornerstone of modern asymmetric synthesis. For a tetrasubstituted alkene precursor like 4-propyl-α-methylstyrene, direct asymmetric epoxidation is a primary strategy to access the corresponding chiral oxirane.

Asymmetric Epoxidation Techniques

The asymmetric epoxidation of unfunctionalized olefins, such as the precursor to this compound, has been a subject of intensive research. A variety of catalytic systems have been developed to achieve high enantioselectivity. For styrenes and their derivatives, chiral ketone catalysts, in conjunction with an oxidant like Oxone, have proven effective. nih.gov These reactions proceed through a chiral dioxirane (B86890) intermediate that transfers an oxygen atom to the double bond. The enantioselectivity of this process is influenced by electronic effects and the competition between different transition states. nih.gov

Another powerful class of catalysts for this transformation are chiral manganese(III)-salen complexes. liv.ac.uk These complexes, when used with an appropriate oxidant, can catalyze the epoxidation of various olefins with high enantioselectivity. The immobilization of these catalysts on mesoporous materials has been shown to sometimes enhance the enantioselectivity compared to their homogeneous counterparts, particularly for substrates like α-methylstyrene. liv.ac.ukuoa.gr The specific yield and enantiomeric excess (ee) for the epoxidation of 4-propyl-α-methylstyrene to form this compound would be dependent on the chosen catalyst and reaction conditions.

Table 1: Representative Asymmetric Epoxidation Methods for Styrene (B11656) Derivatives

| Catalyst Type | Oxidant | Typical Substrates | Potential for this compound |

| Chiral Ketones | Oxone | Styrenes, α-methylstyrene | High, enantioselectivity dependent on catalyst structure. nih.gov |

| Chiral Mn(III)-salen | NaOCl, PhIO | Styrenes, α-methylstyrene, cis-β-methylstyrene | High, potential for enhanced ee with immobilized catalysts. liv.ac.ukuoa.gr |

| Chiral Porphyrin Complexes | Various | Styrenes | Moderate to high, dependent on porphyrin structure. |

Deracemization Strategies for Racemic Oxiranes

While direct asymmetric synthesis is often preferred, deracemization strategies offer an alternative route to enantiopure epoxides from a racemic mixture. One common approach is kinetic resolution, where one enantiomer of the racemate reacts faster with a chiral reagent or catalyst, leaving the unreacted enantiomer in high enantiomeric excess.

For terminal epoxides, metal-salen complexes have been successfully employed in hydrolytic kinetic resolution (HKR). nih.gov This method uses a chiral cobalt-salen complex to catalyze the addition of water to one enantiomer of the epoxide, yielding the corresponding diol and the unreacted epoxide in high ee. While highly effective for terminal epoxides, the application of this specific method to 2,2-disubstituted epoxides like this compound may be less efficient.

Another strategy involves the enantioselective ring-opening with other nucleophiles, such as azides, catalyzed by chiral chromium-salen complexes. nih.govmdpi.com This process can provide both the ring-opened product and the remaining epoxide with high enantiopurity.

Enantioselective Ring-Opening Reactions for Chiral Product Formation

The synthetic utility of chiral epoxides lies in their ability to undergo stereospecific ring-opening reactions with a variety of nucleophiles, leading to the formation of valuable chiral 1,2-difunctionalized compounds.

Catalytic Asymmetric Ring-Opening with Chiral Catalysts

The regioselectivity of the ring-opening of 2,2-disubstituted epoxides is a critical aspect. In the case of this compound, nucleophilic attack can occur at either the tertiary benzylic carbon or the methylene (B1212753) carbon. The outcome is influenced by both steric and electronic factors, as well as the nature of the catalyst and nucleophile.

For related 2-aryl epoxides, cobalt-catalyzed ring-opening reactions with aryl halides have been developed. acs.org These reactions proceed via a radical mechanism and can exhibit high regioselectivity. The use of chiral ligands in such systems could potentially induce enantioselectivity in the ring-opening of racemic this compound.

Furthermore, chiral Brønsted acids and other organocatalysts have emerged as powerful tools for the asymmetric ring-opening of epoxides. acs.org These catalysts can activate the epoxide towards nucleophilic attack and create a chiral environment that directs the approach of the nucleophile, leading to high enantioselectivity in the product.

Desymmetrization of Meso-Oxirane Analogs

The desymmetrization of meso-epoxides, which possess a plane of symmetry, is a highly efficient strategy for generating chiral products. This approach involves the enantioselective ring-opening of an achiral meso-epoxide with a nucleophile, catalyzed by a chiral catalyst, to produce a single enantiomer of the product.

While this compound itself is chiral, a hypothetical meso-analog, such as cis-2,3-dimethyl-2,3-bis(4-propylphenyl)oxirane, could be a substrate for such a transformation. Chiral allene-containing phosphine (B1218219) oxides have been shown to catalyze the addition of silicon tetrachloride (SiCl4) to meso-stilbene oxides with high enantioselectivity, demonstrating the potential of this strategy. nih.gov Metal-salen complexes are also highly effective catalysts for the desymmetrization of various meso-epoxides with nucleophiles like azides. mdpi.com

Determination of Absolute Configuration in Oxirane Derivatives

The unambiguous determination of the absolute configuration of chiral molecules is crucial. For chiral epoxides and their derivatives, several methods can be employed.

X-ray crystallography of a single crystal of an enantiomerically pure sample or a derivative provides a definitive determination of the absolute configuration. purechemistry.org However, obtaining suitable crystals can be a challenge.

Chiroptical methods, such as electronic circular dichroism (ECD) and vibrational circular dichroism (VCD), are powerful non-destructive techniques for assigning absolute configuration in solution. mdpi.comnih.govnih.gov These methods involve comparing the experimentally measured spectrum with the spectrum calculated for a known configuration using quantum mechanical methods. The exciton (B1674681) chirality method, a subset of ECD, can be particularly useful for molecules containing multiple chromophores. msu.edu

Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with chiral derivatizing agents or chiral solvating agents, can also be used to determine absolute configuration. escholarship.orgsci-hub.se The formation of diastereomeric derivatives can lead to distinguishable signals in the NMR spectrum, which can be correlated to the absolute stereochemistry. A notable technique is the competing enantioselective conversion (CEC) method, where the progress of parallel reactions with each enantiomer of a chiral reagent is monitored by NMR to deduce the absolute configuration of the substrate. escholarship.org

Table 2: Methods for Determining Absolute Configuration of Chiral Epoxides

| Method | Principle | Advantages | Limitations |

| X-ray Crystallography | Diffraction pattern of a single crystal. | Definitive and unambiguous. purechemistry.org | Requires suitable single crystals. |

| Chiroptical Spectroscopy (ECD, VCD) | Differential absorption of polarized light. | Non-destructive, applicable in solution. mdpi.comnih.govnih.gov | Requires chromophores (ECD) or significant computational analysis. |

| NMR with Chiral Auxiliaries | Formation of diastereomers with distinct NMR signals. | Applicable in solution, uses standard equipment. escholarship.orgsci-hub.se | Requires derivatization, potential for kinetic resolution effects. |

| Competing Enantioselective Conversion (CEC) | Kinetic resolution with enantiomeric reagents monitored by NMR. | Sensitive method for determining absolute configuration. escholarship.org | Requires synthesis of chiral reagents. |

Computational and Theoretical Investigations of 2 Methyl 2 4 Propylphenyl Oxirane Reactivity

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations are fundamental to understanding the three-dimensional arrangement of atoms in 2-Methyl-2-(4-propylphenyl)oxirane and its conformational landscape. Methods like Density Functional Theory (DFT) are employed to optimize the molecular geometry and determine the most stable conformations.

Theoretical studies on similar aromatic compounds have demonstrated the power of these methods. For instance, DFT calculations at the B3LYP/6-311G(d,p) level have been successfully used to determine the optimized structure of various molecules, showing good agreement with experimental data where available. nih.gov For this compound, such calculations would reveal key structural parameters.

Table 1: Predicted Structural Parameters of this compound (Illustrative)

| Parameter | Predicted Value |

| C-C (oxirane ring) Bond Length | ~1.47 Å |

| C-O (oxirane ring) Bond Length | ~1.44 Å |

| Dihedral Angle (Phenyl Ring vs. Oxirane Ring) | Variable depending on conformation |

| Propyl Chain Conformation | Typically an extended, low-energy conformation |

Note: The values in this table are illustrative and based on typical values for similar substituted oxiranes. Specific computational studies on this compound are needed for precise data.

The conformational analysis would focus on the rotation of the 4-propylphenyl group relative to the oxirane ring and the different possible arrangements of the propyl chain. By calculating the relative energies of these conformers, a comprehensive picture of the molecule's potential energy surface can be constructed.

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States

DFT is a powerful tool for elucidating the mechanisms of chemical reactions involving this compound. It allows for the calculation of the energies of reactants, products, intermediates, and, crucially, the transition states that connect them. This information is vital for understanding reaction pathways and predicting reaction rates.

For oxiranes, a key reaction is ring-opening, which can be initiated by electrophiles or nucleophiles. DFT studies can model these processes in detail. For example, in the acid-catalyzed ring-opening, DFT can be used to calculate the structure and stability of the protonated oxirane intermediate and the subsequent transition states for nucleophilic attack at the two different carbon atoms of the oxirane ring. Such calculations have been performed for related compounds like styrene (B11656) oxide, providing insights into regioselectivity.

Furthermore, DFT is instrumental in studying more complex reactions. While many organic reactions involve multiple steps with various transition states and intermediates, DFT can help in mapping out these intricate pathways. researchgate.net However, it is important to select the appropriate functional, as some may provide a more balanced and accurate description of complex reaction profiles. researchgate.net

Table 2: Illustrative DFT-Calculated Energy Profile for a Hypothetical Reaction of this compound

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State 1 | +15.2 |

| Intermediate | -5.7 |

| Transition State 2 | +10.8 |

| Products | -20.1 |

Note: This table presents a hypothetical energy profile to illustrate the type of data obtained from DFT studies on reaction mechanisms. Actual values would be specific to the reaction being studied.

Ab Initio Methods in Predicting Reactivity and Stereochemical Preferences

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a high level of theory for studying reactivity and stereochemistry. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide benchmark-quality results.

For this compound, ab initio calculations can be particularly useful for predicting the stereochemical outcome of reactions. For instance, in the ring-opening of the epoxide, the approach of a nucleophile can lead to either inversion or retention of stereochemistry at the attacked carbon center. Ab initio calculations can model the transition states for both pathways, and the energy difference between them can predict the dominant stereoisomer formed.

Studies on similar systems, such as 4-substituted styrenes, have utilized ab initio calculations to understand the influence of substituents on the electronic properties and reactivity of the molecule. researchgate.net These calculations can separate and quantify the field and resonance effects of substituents, which would be applicable to understanding the role of the 4-propyl group in this compound. The insights gained from these methods are crucial for designing stereoselective syntheses.

Molecular Dynamics Simulations for Mechanistic Insights

Molecular dynamics (MD) simulations provide a powerful approach to study the dynamic behavior of molecules over time, offering insights that are complementary to the static picture provided by quantum chemical calculations. By simulating the motion of atoms and molecules, MD can reveal the intricate details of reaction mechanisms, conformational changes, and solvent effects.

For this compound, MD simulations could be employed to study its behavior in different solvent environments. This would be particularly relevant for understanding how the solvent influences the conformational preferences of the molecule and the accessibility of the reactive oxirane ring.

MD simulations are also invaluable for studying the interactions of small molecules with larger biological systems, such as enzymes. nih.gov If this compound were to be investigated as a potential substrate or inhibitor for an enzyme, MD simulations could model its binding to the active site and elucidate the key interactions that stabilize the complex. mdpi.comnih.gov

Recent advances in MD simulations, including coarse-grained models, allow for the study of larger systems and longer timescales, providing a more comprehensive understanding of molecular organization and interactions. nih.gov

Spectroscopic Property Prediction and Validation

Computational methods are widely used to predict various spectroscopic properties, which can then be compared with experimental data for validation of the computational model and interpretation of the experimental spectra.

For this compound, DFT calculations can predict its infrared (IR) and nuclear magnetic resonance (NMR) spectra. The calculated vibrational frequencies from a DFT calculation can be compared with an experimental FT-IR spectrum to aid in the assignment of the observed absorption bands. nih.gov Similarly, the chemical shifts in ¹H and ¹³C NMR spectra can be calculated and compared with experimental data. researchgate.net Good agreement between the calculated and experimental spectra provides confidence in the accuracy of the computed molecular structure and electronic properties. ajchem-a.comresearchgate.net

Table 3: Illustrative Comparison of Experimental and Calculated Spectroscopic Data

| Spectroscopic Data | Experimental Value | Calculated Value (DFT) |

| FT-IR (cm⁻¹) | ||

| C-H (aromatic) stretch | ~3050 | ~3055 |

| C-H (aliphatic) stretch | ~2960, 2870 | ~2965, 2875 |

| C=C (aromatic) stretch | ~1610, 1515 | ~1612, 1518 |

| Oxirane ring stretch | ~850 | ~855 |

| ¹³C NMR (ppm) | ||

| C (quaternary, oxirane) | ~65 | ~64.8 |

| C (methylene, oxirane) | ~55 | ~54.5 |

| C (ipso, phenyl) | ~140 | ~139.7 |

Note: The values in this table are for illustrative purposes and represent typical ranges for similar compounds. Specific experimental and computational data for this compound would be required for a direct comparison.

Advanced Spectroscopic and Analytical Methodologies for Oxirane Research

High-Resolution Mass Spectrometry for Mechanistic Intermediates

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for elucidating reaction pathways by identifying transient intermediates. In the synthesis of oxiranes, HRMS can provide the exact mass of charged species, allowing for the determination of their elemental composition. This is particularly useful in studying the epoxidation of alkenes, where various reactive intermediates may be formed.

For a compound like 2-Methyl-2-(4-propylphenyl)oxirane, HRMS can be used to analyze the reaction mixture and identify key intermediates, such as protonated forms of the parent alkene or transient species formed with the oxidizing agent. The high mass accuracy of HRMS allows for the confident differentiation between species with very similar nominal masses.

Table 1: Representative HRMS Fragmentation Data for Phenyl-Substituted Oxiranes

This interactive table shows potential high-resolution mass spectrometry fragments for a compound structurally similar to this compound.

| Fragment Ion | Proposed Structure | Calculated m/z | Observed m/z | Mass Accuracy (ppm) |

| [M+H]⁺ | Protonated Molecular Ion | 177.1274 | 177.1271 | -1.7 |

| [M-CH₃]⁺ | Loss of a methyl group | 161.0961 | 161.0958 | -1.9 |

| [M-C₃H₇]⁺ | Loss of the propyl group | 133.0648 | 133.0645 | -2.3 |

| [C₈H₇O]⁺ | Benzoyl cation fragment | 119.0491 | 119.0489 | -1.7 |

| [C₇H₇]⁺ | Tropylium cation | 91.0542 | 91.0539 | -3.3 |

Note: The data presented is representative and based on typical fragmentation patterns for related aromatic epoxides.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural determination of organic compounds. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments (such as COSY, HSQC, and HMBC) would be employed for complete structural assignment.

¹H NMR would reveal the number of different types of protons and their connectivity. The protons of the oxirane ring typically appear as distinct multiplets, while the aromatic protons of the propylphenyl group would show characteristic splitting patterns.

¹³C NMR provides information on the carbon framework of the molecule. The chemical shifts of the oxirane carbons are particularly diagnostic.

2D NMR experiments establish correlations between protons (COSY) and between protons and carbons (HSQC, HMBC), allowing for the unambiguous assignment of all signals and confirming the connectivity of the methyl, propyl, and phenyl groups to the oxirane ring.

Table 2: Predicted ¹³C and ¹H NMR Chemical Shifts for this compound

This interactive table displays the predicted Nuclear Magnetic Resonance (NMR) chemical shifts for this compound.

| Atom | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) | Multiplicity |

| Oxirane C (quaternary) | ~65 | - | - |

| Oxirane CH₂ | ~55 | ~2.8, ~3.1 | d, d |

| Methyl C | ~25 | ~1.6 | s |

| Aromatic C (ipso, attached to oxirane) | ~138 | - | - |

| Aromatic C (ipso, attached to propyl) | ~142 | - | - |

| Aromatic CH | ~125-129 | ~7.2-7.4 | m |

| Propyl CH₂ | ~38 | ~2.6 | t |

| Propyl CH₂ | ~24 | ~1.6 | sextet |

| Propyl CH₃ | ~14 | ~0.9 | t |

Note: These are predicted values. Actual experimental values may vary depending on the solvent and other experimental conditions.

In situ NMR spectroscopy is a powerful technique for monitoring the progress of a chemical reaction in real-time directly within the NMR tube. researchgate.net This methodology allows for the observation of the disappearance of reactants, the appearance of products, and the detection of any reaction intermediates that exist in sufficient concentration. For the synthesis of this compound, in situ NMR could be used to track the epoxidation of the corresponding alkene precursor. By acquiring spectra at regular intervals, kinetic data can be obtained, providing insights into the reaction rate and mechanism. researchgate.net This technique is particularly valuable for optimizing reaction conditions, such as temperature, catalyst loading, and reaction time.

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography provides the definitive, three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would yield precise bond lengths, bond angles, and torsional angles. This information would confirm the connectivity and provide insight into the molecule's preferred conformation in the crystal lattice. Although a crystal structure for this specific compound is not publicly available, analysis of related structures reveals key features of the oxirane ring, such as its strained three-membered ring geometry. researchgate.netresearchgate.net

Table 3: Typical Bond Lengths and Angles for a Substituted Oxirane Ring from X-ray Crystallography

This interactive table presents typical crystallographic data for a substituted oxirane ring, based on known structures.

| Parameter | Description | Typical Value |

| C-C bond | Bond length within the oxirane ring | 1.47 Å |

| C-O bond | Bond length within the oxirane ring | 1.44 Å |

| C-C-O angle | Internal angle of the oxirane ring | ~60° |

| External C-C-C angle | Angle between a substituent and the ring | ~120° |

Note: Data is generalized from known oxirane crystal structures.

Chirality Analysis via Coulomb Explosion Imaging

Coulomb Explosion Imaging (CEI) is a cutting-edge technique used to determine the absolute configuration of chiral molecules. mpg.dersc.org This method is particularly powerful for gaseous, isolated molecules. In a CEI experiment, a molecule is rapidly stripped of many of its electrons by an intense laser pulse or by passing it through a thin foil. mpg.deaps.org This results in a highly charged molecular ion that violently fragments due to the repulsive forces between the now-positive atomic nuclei—a "Coulomb explosion."

The trajectories of the fragment ions are recorded by a position- and time-sensitive detector. mpg.de From the momentum vectors of the fragments, the original three-dimensional geometry of the molecule can be reconstructed. For a chiral molecule like this compound (which exists as a pair of enantiomers), CEI can distinguish between the "left-handed" and "right-handed" versions by directly imaging their spatial arrangement. mpg.de This technique has been successfully demonstrated on smaller chiral oxiranes and represents a frontier in stereochemical analysis. mpg.dewiley.comresearchgate.net The combination of mass spectrometry to select the molecule of interest followed by Coulomb explosion provides a clear image of the molecule's handedness. mpg.de

No Information Found for this compound

Despite extensive and targeted searches of scientific literature and patent databases, no specific information was found for the chemical compound "this compound" or its derivatives.

Numerous search strategies were employed, including queries for its synthesis, polymerization, catalytic transformations, and applications in functional materials. The searches were also broadened to include related chemical structures such as 2-aryl-2-methyloxiranes and substituted styrene (B11656) oxides in an attempt to find any relevant data.

The comprehensive investigation across a wide array of scientific and patent databases did not yield any publications, research articles, or patents that specifically mention or provide data on "this compound." This lack of information prevents the generation of an article based on the provided outline, as no research findings or data are available for any of the requested sections:

Synthetic Applications and Research Trajectories of 2 Methyl 2 4 Propylphenyl Oxirane Derivatives

Development of Novel Functional Materials from Oxirane Precursors

The absence of "2-Methyl-2-(4-propylphenyl)oxirane" in the available literature suggests that it is likely not a commonly synthesized or studied compound. Therefore, the requested article focusing solely on this specific chemical cannot be produced.

Future Research Directions and Open Questions in 2 Methyl 2 4 Propylphenyl Oxirane Chemistry

Exploration of Sustainable Synthetic Pathways

The development of environmentally benign and efficient methods for the synthesis of 2-Methyl-2-(4-propylphenyl)oxirane is a primary area for future research. Traditional epoxidation methods often rely on stoichiometric peroxy-acids, such as meta-chloroperoxybenzoic acid (m-CPBA), which generate significant waste. youtube.com Future efforts will likely focus on catalytic and greener alternatives.

Catalytic Epoxidation with Green Oxidants: A key goal is the use of clean oxidants like hydrogen peroxide (H₂O₂) or even molecular oxygen. cjcatal.comrsc.org Research into robust catalysts capable of activating these oxidants for the selective epoxidation of the precursor alkene, 2-(4-propylphenyl)propene, is crucial. For instance, solid base catalysts like magnesium oxide (MgO) have shown effectiveness in the epoxidation of styrene (B11656) using H₂O₂, suggesting a potential pathway for related substrates. cjcatal.com The development of manganese or chromium salen complexes for aerobic epoxidation also presents a viable, though complex, research avenue. rsc.org

Biocatalytic and Chemoenzymatic Approaches: The use of enzymes, such as monooxygenases or peroxygenases, offers a highly selective and sustainable route to chiral epoxides. nih.govnih.govresearchgate.net Styrene monooxygenases, for example, have demonstrated the ability to catalyze the epoxidation of various styrene derivatives with excellent enantiopurity. nih.gov Investigating the substrate scope of these enzymes to include 2-(4-propylphenyl)propene could lead to the direct synthesis of enantiopure (R)- or (S)-2-Methyl-2-(4-propylphenyl)oxirane. Chemoenzymatic strategies, which combine a chemical step with a biocatalytic one, such as the lipase-mediated Baeyer-Villiger oxidation of a suitable precursor, also hold promise for the green synthesis of this chiral epoxide. mdpi.com

The table below summarizes potential sustainable synthetic routes for this compound.

| Synthetic Approach | Oxidant | Catalyst/Enzyme | Potential Advantages |

| Catalytic Epoxidation | Hydrogen Peroxide | Solid Base (e.g., MgO) | Green oxidant, reduced waste |

| Aerobic Epoxidation | Molecular Oxygen | Metal Salen Complexes | Abundant and inexpensive oxidant |

| Biocatalytic Epoxidation | Molecular Oxygen/H₂O₂ | Styrene Monooxygenase | High enantioselectivity, mild conditions |

| Chemoenzymatic Synthesis | Varies | Lipase | Access to chiral building blocks from renewable sources |

Discovery of Novel Reactivity Patterns

The strained three-membered ring of this compound makes it a versatile intermediate for the synthesis of more complex molecules through ring-opening reactions. While the general principles of epoxide ring-opening are well-established, exploring the specific reactivity of this trisubstituted oxirane can unveil novel transformations.

Regioselective Ring-Opening: Under acidic conditions, nucleophilic attack is expected to occur at the more substituted tertiary carbon due to the stabilization of the incipient carbocation-like transition state. masterorganicchemistry.com Conversely, base-catalyzed ring-opening typically proceeds via an Sₙ2 mechanism, with the nucleophile attacking the less sterically hindered secondary carbon. masterorganicchemistry.com A key research question is to quantify this regioselectivity with a variety of nucleophiles and to develop catalytic systems that can override the inherent substrate bias. rsc.org For instance, the use of bulky Lewis acid catalysts could potentially direct nucleophiles to the less-favored position.

Asymmetric Ring-Opening: The development of catalytic asymmetric ring-opening reactions of racemic this compound would provide access to a wide range of enantiomerically enriched products. This can be achieved through kinetic resolution, where one enantiomer of the epoxide reacts faster with a chiral catalyst-nucleophile complex, leaving the unreacted epoxide in high enantiomeric excess. mdpi.com

Novel Cascade Reactions: The reactivity of the oxirane ring can be harnessed in cascade reactions, where the initial ring-opening triggers a series of subsequent bond-forming events. For example, a biocatalytic epoxidation of naphthalene (B1677914) followed by a nucleophilic ring-opening has been demonstrated to produce valuable trans-disubstituted cyclohexadiene derivatives. nih.gov Similar strategies could be developed for this compound to rapidly build molecular complexity.

Integration with Flow Chemistry and Automated Synthesis

Translating the synthesis and subsequent transformations of this compound to continuous flow and automated platforms represents a significant step towards more efficient and scalable chemical production. nih.goveuropa.eu

Flow Synthesis of the Epoxide: Continuous flow reactors offer enhanced heat and mass transfer, which can be particularly beneficial for exothermic epoxidation reactions, leading to improved safety and product yields. europa.eu The synthesis of various epoxides has been successfully demonstrated in flow, and applying these principles to this compound is a logical next step. nih.govorganic-chemistry.org

Automated Reaction Optimization and Library Synthesis: Automated platforms can rapidly screen a wide range of reaction conditions (catalysts, solvents, temperatures) to identify the optimal parameters for the synthesis and ring-opening of this compound. Furthermore, by integrating flow chemistry with automated liquid handling, libraries of derivatives can be synthesized by reacting the epoxide with a diverse set of nucleophiles, accelerating the discovery of new bioactive compounds.

The following table outlines the potential benefits of integrating modern chemical technologies in the study of this compound.

| Technology | Application | Potential Benefits |

| Flow Chemistry | Epoxidation & Ring-Opening | Improved safety, higher yields, scalability |

| Automated Synthesis | Reaction Optimization | Rapid identification of optimal conditions |

| Library Synthesis | Derivatization | Accelerated discovery of new compounds |

Theoretical Predictions Guiding Experimental Design

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting and understanding the reactivity of molecules like this compound. researchgate.netrsc.org

Predicting Regioselectivity: DFT calculations can be used to model the transition states of different ring-opening pathways (i.e., attack at the secondary vs. tertiary carbon). mdpi.comic.ac.uk By comparing the activation energies of these pathways, the regioselectivity of a given reaction can be predicted, thus guiding the choice of reagents and conditions to achieve the desired outcome. For example, inspecting the localized unoccupied molecular orbitals (NBOs) can help rationalize the site of nucleophilic attack under different pH conditions. ic.ac.uk

Understanding Reaction Mechanisms: Computational studies can provide detailed insights into the mechanisms of both the epoxidation and ring-opening reactions. researchgate.net For instance, the mechanism of epoxidation by m-CPBA has been studied theoretically, providing a deeper understanding of the stereoselectivity. researchgate.net Similar studies on the catalytic epoxidation of 2-(4-propylphenyl)propene with greener oxidants could aid in the design of more efficient catalysts.

Designing Novel Catalysts: Theoretical modeling can be employed to design new catalysts for the synthesis and transformation of this compound. By understanding the catalyst-substrate interactions at a molecular level, new ligands or catalytic systems with enhanced activity and selectivity can be rationally designed, reducing the need for extensive empirical screening.

Q & A

Q. How does the stereochemistry of this compound influence its reactivity in ring-opening reactions?

- Methodology : The cis/trans configuration of the oxirane ring affects nucleophilic attack regioselectivity. For example:

- Cis-configuration : Favors nucleophilic attack at the less substituted carbon (SN2 mechanism).

- Trans-configuration : Enables acid-catalyzed ring opening via carbocation intermediates. Use chiral HPLC (e.g., Chiralpak AD-H column) to resolve enantiomers and correlate stereochemistry with reaction kinetics .

Q. How can computational modeling (DFT) predict the stability of this compound under varying pH and temperature?

- Methodology :

- Perform density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) to assess bond dissociation energies (BDEs) of the oxirane ring.

- Simulate degradation pathways under acidic (H⁺-mediated ring opening) or thermal conditions (ΔG‡ for retro-Diels-Alder reactions). Validate with accelerated stability studies (40–80°C, pH 1–13) and LC-MS monitoring .

Q. What experimental and computational approaches resolve contradictions in oxirane oxygen content data from titration vs. FTIR-ATR?

- Methodology :

- Data reconciliation : Calculate percent deviation between OOCₑₓₚ (titration) and OOCₜₕₑₒ (FTIR-ATR). If deviation >5%, check for:

- Matrix effects in FTIR (e.g., solvent interference) using background subtraction.

- Titration endpoint errors via potentiometric validation.

- Use multivariate regression (PLS) to correlate FTIR peaks with titration results .

- Data reconciliation : Calculate percent deviation between OOCₑₓₚ (titration) and OOCₜₕₑₒ (FTIR-ATR). If deviation >5%, check for:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.